molecular formula C28H35ClN2Na2O6S B13418892 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)

7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)

Cat. No.: B13418892
M. Wt: 609.1 g/mol
InChI Key: ZLDQAMFLXPLVBK-UHFFFAOYSA-L
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Description

7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt, also known as Tianeptine Impurity E (Disodium Salt), is a chemical compound primarily used in scientific research. It is a derivative of Tianeptine, a compound known for its antidepressant properties. This impurity is often studied to understand the purity and stability of Tianeptine formulations.

Preparation Methods

The synthesis of 7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt involves several steps:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions starting from basic organic compounds. The process involves chlorination, methylation, and sulfonation reactions to form the core structure.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

    Industrial Production Methods: On an industrial scale, the synthesis is optimized for large-scale production, involving automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

    Types of Reactions: The compound undergoes various chemical reactions, including

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and stability of Tianeptine formulations.

    Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

    Medicine: Research is conducted to understand its pharmacokinetics and pharmacodynamics, contributing to the development of new therapeutic agents.

    Industry: It is used in the quality control of pharmaceutical products containing Tianeptine to ensure they meet regulatory standards.

Mechanism of Action

The exact mechanism of action of 7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It may modulate signaling pathways related to mood regulation, inflammation, and neuroprotection.

Comparison with Similar Compounds

When compared to other similar compounds, 7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt exhibits unique properties:

    Similar Compounds: Similar compounds include other Tianeptine derivatives and impurities, such as Tianeptine Sodium Salt and Tianeptine Sulfate.

    Uniqueness: This compound is unique due to its specific chemical structure and the presence of the disodium salt, which may influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C28H35ClN2Na2O6S

Molecular Weight

609.1 g/mol

IUPAC Name

disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate

InChI

InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2

InChI Key

ZLDQAMFLXPLVBK-UHFFFAOYSA-L

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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